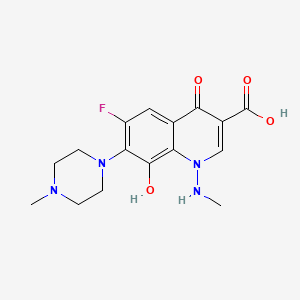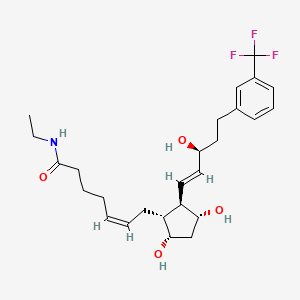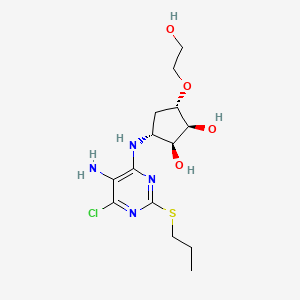![molecular formula C8H9BO2 B580017 3,4-Dihydro-1H-benzo[c][1,2]oxaborinin-1-ol CAS No. 19206-51-0](/img/structure/B580017.png)
3,4-Dihydro-1H-benzo[c][1,2]oxaborinin-1-ol
Overview
Description
Molecular Structure Analysis
The molecular structure of 3,4-Dihydro-1H-benzo[c][1,2]oxaborinin-1-ol is unique and contributes to its potential applications in various fields. The presence of a benzimidazole ring in similar compounds enables π-π stacking, π-π T-shaped interactions, and the presence of an NH group could serve as an H-bond donor as well as an acceptor site .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 147.97 g/mol, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 0 . The exact mass and monoisotopic mass of the compound are both 148.0695597 g/mol . The topological polar surface area of the compound is 29.5 Ų .
Scientific Research Applications
Organic/Inorganic Hybrid Structures : Marwitz et al. (2009) described the synthesis of 1,2-dihydro-1,2-azaborine, an organic/inorganic hybrid structure related to benzene, which has applications in chemical research ranging from biomedical to materials science (Marwitz et al., 2009).
Pharmaceutical Applications : Silva (2016) investigated the potential of 1,2-dihydro-1,2-azaborine as an arene-mimicking group for biological and pharmaceutical applications, although its susceptibility to modification by enzymes like cytochrome P450 was noted (Silva, 2016).
Biomedical Applications : Figueiredo et al. (2020) explored the use of benzoxaborin derivatives, including 3,4-dihydro-2H-benzo[e][1,2]oxaborinin-2-ol, in the formation of injectable self-healing hydrogels for biomedical applications (Figueiredo et al., 2020).
Stability and Aromatic Character : Xu et al. (2011) synthesized and characterized 1,3-dihydro-1,3-azaborine, demonstrating its stability and aromatic character, which can be applied in biomedical and material science fields (Xu et al., 2011).
Antimicrobial Activity : Fang et al. (2011) synthesized benzo[b][1,4]oxazin-3(4H)-ones and tested them for antimicrobial activity, finding potential in designing antimicrobial compounds (Fang et al., 2011).
Cytotoxic Activities : Thi et al. (2015) explored the synthesis of (dihydro)pyranonaphthoquinones and their epoxy analogs, revealing their cytotoxic activity against various cancer cell lines (Thi et al., 2015).
Aromatic Character Analysis : Carion et al. (2010) studied the aromatic character of 1,2-dihydro-1,2-azaborine, confirming its intermediate nature between benzene and borazine, which is significant for applications in organic electronic devices (Carion et al., 2010).
Properties
IUPAC Name |
1-hydroxy-3,4-dihydro-2,1-benzoxaborinine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BO2/c10-9-8-4-2-1-3-7(8)5-6-11-9/h1-4,10H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKEWCFGVNDVQSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2=CC=CC=C2CCO1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40657158 | |
| Record name | 3,4-Dihydro-1H-2,1-benzoxaborinin-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40657158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19206-51-0 | |
| Record name | 3,4-Dihydro-1H-2,1-benzoxaborinin-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40657158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-dihydro-1H-2,1-benzoxaborinin-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(3aS,4R,6R,7R,7aR)-7-hydroxy-2,2-dimethyl-6-phenylmethoxy-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]methyl benzoate](/img/structure/B579937.png)
![2-[2-(6-Bromohexyloxy)ethoxymethyl]-1,3-dichlorobenzene](/img/structure/B579939.png)


![(8S,9S,10R,14S)-13-Ethyl-17-hydroxy-11-methylene-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B579942.png)
![(5Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(1E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]-1-buten-1-yl]cyclopentyl]-N-ethyl-5-heptenamide](/img/structure/B579945.png)


![2-(((3aR,4S,6R,6aS)-6-(7-(((1R,2S)-2-(3,4-Difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol](/img/structure/B579952.png)




